![molecular formula C24H34N2O6 B116459 1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol CAS No. 333749-57-8](/img/structure/B116459.png)
1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol
Overview
Description
This compound is also known as Ranolazine . It has the empirical formula C24H33N3O4 and a molecular weight of 427.54 . It is an aromatic amide obtained by the formal condensation of the carboxy group of 2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetic acid with the amino group of 2,6-dimethylaniline .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a piperazine ring, two methoxyphenoxy groups, and an acetamide group . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Pharmacological Properties
Synthesis and Alpha-Adrenoceptors Affinity
A study by Marona et al. (2011) focused on synthesizing a series of 1,4-substituted piperazine derivatives, including compounds similar to the one . These compounds showed affinity towards alpha 1- and alpha 2-adrenoceptors, with some displaying strong antagonistic activity against these receptors (Marona et al., 2011).
Antidepressant Drug Development
Research by Martínez et al. (2001) explored new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporters. This study aimed to find new classes of antidepressant drugs (Martínez et al., 2001).
Anxiolytic Drug Synthesis
Narsaiah and Nagaiah (2010) described an efficient asymmetric synthesis of a similar compound, showcasing its potential as an anxiolytic drug (Narsaiah & Nagaiah, 2010).
Bioactivity and Potential Applications
Hsp90 Inhibitors
Jia et al. (2014) reported on the synthesis of analogs containing the 1-phenylpiperazine core scaffold, identifying these as novel Hsp90 inhibitors with improved activity at both target-based and cell-based levels (Jia et al., 2014).
Anti-Bladder Cancer Drug
A study by Shimizu et al. (2019) identified a major human metabolite of naftopidil, structurally similar to the compound , as a novel anti-bladder cancer drug (Shimizu et al., 2019).
Antimalarial Agents
Research by Mendoza et al. (2011) synthesized and evaluated piperazine and pyrrolidine derivatives for their antiplasmodial activity, with some compounds showing significant efficacy against Plasmodium falciparum (Mendoza et al., 2011).
Tocolytic Activity
A study by Lucky and Omonkhelin (2009) synthesized a compound similar to the one and evaluated its tocolytic activity, finding significant inhibition of uterine smooth muscle contractions (Lucky & Omonkhelin, 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O6/c1-29-21-7-3-5-9-23(21)31-17-19(27)15-25-11-13-26(14-12-25)16-20(28)18-32-24-10-6-4-8-22(24)30-2/h3-10,19-20,27-28H,11-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVOXBJBJCUZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)
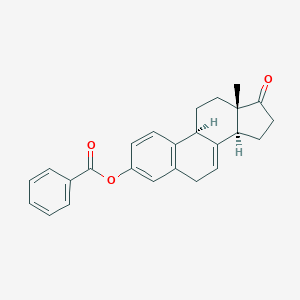
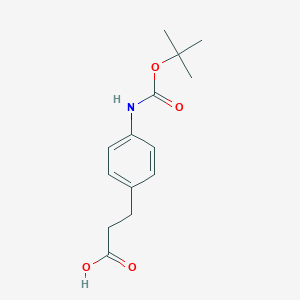
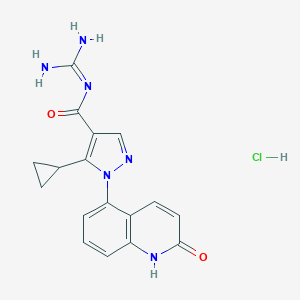
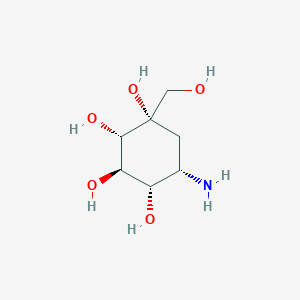
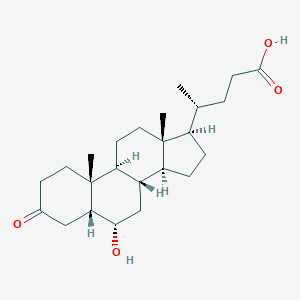
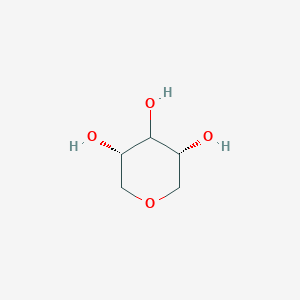
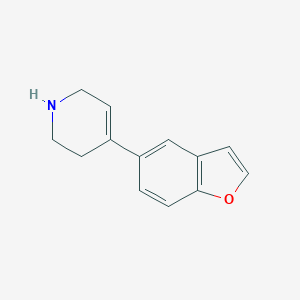
![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)
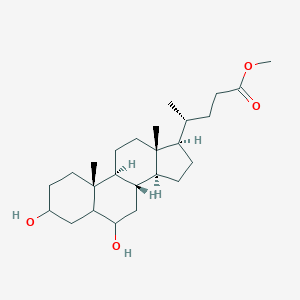
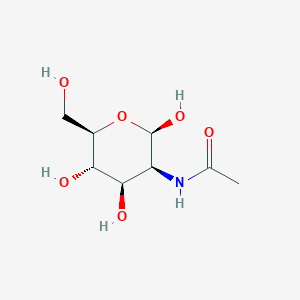
![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)
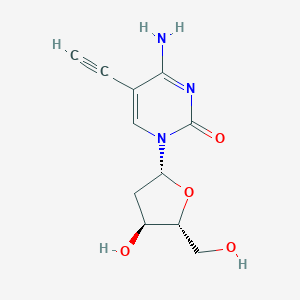
![(s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid](/img/structure/B116414.png)